4-Bromo-3-fluorobenzyl methanesulfonate
Overview
Description
4-Bromo-3-fluorobenzyl methanesulfonate is an organic compound with the chemical formula C8H8BrFO3S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 4-Bromo-3-fluorobenzyl methanesulfonate likely acts as an electrophile. The bromine atom in the compound is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon bonds . This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds (the nucleophiles) with organic halides (the electrophiles) .
Pharmacokinetics
Its physical properties such as density (1517 g/mL at 25 °C) and boiling point (85 °C at 15 mm Hg) have been reported .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Biochemical Analysis
Cellular Effects
The effects of 4-Bromo-3-fluorobenzyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound can inhibit certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorobenzyl methanesulfonate typically involves the reaction of 4-Bromo-3-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Bromo-3-fluorobenzyl alcohol+Methanesulfonyl chloride→4-Bromo-3-fluorobenzyl methanesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorobenzyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 4-Fluorobenzyl methanesulfonate.
Oxidation: The major product is 4-Bromo-3-fluorobenzoic acid.
Scientific Research Applications
4-Bromo-3-fluorobenzyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzyl chloride
- 4-Bromo-3-fluorobenzyl bromide
- 4-Bromo-3-fluorobenzyl alcohol
Uniqueness
4-Bromo-3-fluorobenzyl methanesulfonate is unique due to the presence of both bromine and fluorine substituents on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. The methanesulfonate group also provides a good leaving group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZZSQNGYEFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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